What is Tris(diethylamino)phosphine
What is Tris(diethylamino)phosphine
An In-depth Technical Guide to Tris(diethylamino)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(diethylamino)phosphine, with the chemical formula P(N(C₂H₅)₂)₃, is a versatile organophosphorus compound widely utilized in synthetic chemistry. As a member of the aminophosphine (B1255530) class, its unique electronic and steric properties make it a valuable ligand in coordination chemistry and a potent reagent in a variety of organic transformations. This document provides a comprehensive overview of its synthesis, properties, key reactions, and experimental protocols, intended for professionals in research and development.
Chemical Properties and Specifications
Tris(diethylamino)phosphine is a colorless to pale-yellow liquid, notable for its strong, unpleasant odor. It is highly reactive and sensitive to both air and moisture, necessitating handling under an inert atmosphere. Its fundamental properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₃₀N₃P | |
| Molar Mass | 247.36 g/mol | |
| CAS Number | 2283-11-6 | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.895 g/mL at 25 °C | |
| Boiling Point | 105-107 °C at 0.2 mmHg | |
| Refractive Index (n²⁰/D) | 1.476 | |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, ether, toluene). Reacts with water and protic solvents. |
Table 2: Spectroscopic Data
| Spectroscopy Type | Characteristic Peaks |
| ³¹P NMR (162 MHz, C₆D₆) | δ 118.0 ppm |
| ¹H NMR (400 MHz, C₆D₆) | δ 3.0 (dq, J=10.0, 7.1 Hz, 12H), 1.0 (t, J=7.1 Hz, 18H) |
| ¹³C NMR (101 MHz, C₆D₆) | δ 43.5 (d, J=13.0 Hz), 15.2 (d, J=3.5 Hz) |
Synthesis and Handling
General Synthesis Pathway
Tris(diethylamino)phosphine is most commonly prepared via the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of diethylamine. The reaction is typically performed in an anhydrous, aprotic solvent under an inert atmosphere to prevent the formation of undesirable byproducts. Diethylamine acts as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction.
Caption: General workflow for the synthesis of Tris(diethylamino)phosphine.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize Tris(diethylamino)phosphine from phosphorus trichloride and diethylamine.
Materials:
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Phosphorus trichloride (PCl₃)
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Diethylamine ((C₂H₅)₂NH), freshly distilled
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Anhydrous hexane (B92381)
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Round-bottom flask with a magnetic stir bar
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Addition funnel
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Schlenk line or glovebox for inert atmosphere operations
Procedure:
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A 1 L three-necked round-bottom flask, equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, is charged with 500 mL of anhydrous hexane and 219.4 g (3.0 mol) of freshly distilled diethylamine.
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The flask is cooled in an ice-water bath to 0 °C.
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A solution of 45.8 g (0.33 mol) of phosphorus trichloride in 100 mL of anhydrous hexane is added dropwise from the addition funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
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The resulting white precipitate (diethylammonium chloride) is removed by filtration under an inert atmosphere using a cannula or a filter frit.
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The solvent is removed from the filtrate under reduced pressure.
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The remaining crude liquid is purified by vacuum distillation (e.g., at 0.2 mmHg) to yield pure Tris(diethylamino)phosphine.
Key Applications and Reaction Mechanisms
Tris(diethylamino)phosphine is a powerful reagent in several named reactions, primarily due to the high nucleophilicity of the phosphorus atom.
The Appel Reaction
The Appel reaction transforms an alcohol into an alkyl halide using a phosphine (B1218219) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). Tris(diethylamino)phosphine can be used in this context, where it activates the carbon tetrahalide to form a phosphonium (B103445) salt, which is then attacked by the alcohol.
Caption: Simplified mechanism of the Appel reaction using an aminophosphine.
Detailed Experimental Protocol: Appel Reaction
Objective: To convert benzyl (B1604629) alcohol to benzyl chloride using Tris(diethylamino)phosphine and carbon tetrachloride.
Materials:
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Benzyl alcohol
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Tris(diethylamino)phosphine
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Carbon tetrachloride (CCl₄)
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Anhydrous acetonitrile (B52724) (CH₃CN)
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Standard glassware for organic synthesis
Procedure:
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In a flame-dried, nitrogen-flushed flask, dissolve 1.08 g (10 mmol) of benzyl alcohol in 20 mL of anhydrous acetonitrile.
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Add 2.72 g (11 mmol) of Tris(diethylamino)phosphine to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 1.69 g (11 mmol) of carbon tetrachloride in 5 mL of anhydrous acetonitrile.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding 20 mL of water.
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Extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
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Purify the resulting crude product via flash column chromatography on silica (B1680970) gel to obtain benzyl chloride.
Safety and Handling Precautions
Tris(diethylamino)phosphine is a hazardous substance that requires careful handling.
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Toxicity: It is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract. Inhalation or ingestion can be harmful.
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Reactivity: It is pyrophoric in air and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
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Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water, acids, and oxidizing agents.
